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Compound of Interest

Compound Name: Irbesartan Impurity 15 sodium salt

Cat. No.: B13445378

Get Quote

Subject: Advanced Resolution of Irbesartan Impurity 15
Executive Summary & Identification
Q: What exactly is "Impurity 15" in the context of Irbesartan, and why is it critical?

A: In the context of advanced impurity profiling—specifically regarding the recent regulatory

scrutiny on "Sartan" drugs—Impurity 15 typically refers to the Azido-Tetrazole Intermediate (5-

(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole).[1][2]

Chemical Name: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[1][2][3][4]

CAS Number: 152708-24-2 (Free acid) / 1145664-35-2 (Sodium salt)[1][2]

Structure: It shares the biphenyl-tetrazole backbone with Irbesartan but contains an

azidomethyl group (-CH₂N₃) instead of the spiro-cyclopentane ring.[1][2]

Criticality: This is a key synthetic intermediate.[2] Due to the presence of the azide group, it

is often flagged for mutagenic potential assessment (similar to nitrosamines, though

chemically distinct). Its control is strictly regulated, often requiring limits in the ppm range.
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Warning:Vendor catalogs vary. Some vendors (e.g., Chemicea) list "Impurity 15" as a methyl-

cyano derivative.[1] Always verify the CAS number before modifying your method. This guide

addresses the Azido-Tetrazole (CAS 152708-24-2), which is the most notorious co-eluter on

standard C18 phases.[1]

The Co-Elution Mechanism
Q: Why does Impurity 15 co-elute with Irbesartan on my standard C18 column?

A: The co-elution is driven by a lack of selectivity (

), not a lack of efficiency (

).[1]

Structural Homology: Both Irbesartan and Impurity 15 possess the bulky, hydrophobic

biphenyl-tetrazole core.[2] On a standard C18 (alkyl) phase, retention is dominated by

hydrophobic interaction with this core.

Insufficient Discrimination: The difference between the spiro-cyclopentane ring (Irbesartan)

and the azidomethyl group (Impurity 15) provides insufficient hydrophobic contrast on C18

ligands to resolve the peaks, especially when the impurity is at trace levels (<0.1%) under

the tail of the main API peak.[1]

Troubleshooting & Resolution Protocols
Protocol A: The "Orthogonal Switch" (Recommended)
Use this protocol if you have flexibility to change the stationary phase.[1]

The Fix: Switch from C18 to a Phenyl-Hexyl stationary phase.

Scientific Rationale: Phenyl-hexyl columns offer a secondary retention mechanism:

-

(pi-pi) interactions.[1][2] The aromatic biphenyl systems of both compounds interact with the
phenyl ring on the column. However, the electron-withdrawing nature of the azide group in
Impurity 15 alters its electron density compared to the aliphatic spiro-ring of Irbesartan.[1][2]
This creates a distinct "selectivity wedge" that C18 cannot provide.[2]
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Step-by-Step Implementation:

Parameter Recommended Condition

Column
XSelect CSH Phenyl-Hexyl (or equivalent)

Dimensions: 3.0 x 100 mm (or 150 mm), 2.5 µm

Mobile Phase A
0.1% Formic Acid in Water (or 10mM

Ammonium Formate pH 3.0)

Mobile Phase B Acetonitrile (ACN)

Gradient
Linear gradient (e.g., 30% B to 60% B over 10

mins)

Flow Rate 0.5 - 0.8 mL/min (system dependent)

Detection
UV @ 220 nm (Azide absorbance) or MS (SIR

m/z 278.[1][2]3)

Expected Outcome: Impurity 15 typically elutes before Irbesartan on Phenyl-Hexyl phases with

a resolution (

) > 2.0.[1][2]

Protocol B: Optimizing C18 (If Column Change is Impossible)
Use this protocol only if locked into a C18 method (e.g., validated compendial method).

The Fix: Modify the Organic Modifier and pH.

Scientific Rationale: If you must use C18, you cannot rely on hydrophobicity alone. You must

exploit the subtle shape selectivity and solvation differences.

Methanol vs. Acetonitrile: Switch from 100% ACN to a Methanol/ACN blend (e.g., 50:50).

Methanol is a protic solvent and interacts differently with the tetrazole nitrogen lone pairs,

potentially shifting the relative retention.

pH Adjustment: The tetrazole ring is acidic (

).[1][2]
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Low pH (2.5 - 3.0): Both species are protonated (neutral).[1][2] Co-elution is likely.[2]

Mid pH (5.5 - 6.0): The tetrazole deprotonates. The difference in solvation of the anionic

species might improve separation, though peak shape may suffer without a specialized

"hybrid" (CSH/BEH) particle.

Experimental Workflow:

Prepare Mobile Phase B: 50% Methanol / 50% Acetonitrile.[2]

Buffer: 10mM Phosphate buffer (pH 3.0) for sharper peaks.[1][5]

Gradient: Shallow gradient (1% change per minute) around the elution point of Irbesartan.

Visualization: Method Development Decision Tree
The following diagram outlines the logical flow for resolving the Impurity 15 co-elution.
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Start: Irbesartan Impurity 15 Co-elution Detected

Step 1: Verify Identity
Is it Azido-Tetrazole (CAS 152708-24-2)?

Step 2: Method Constraints
Can you change the Column?

Yes

Route A: New Column (Recommended)

Yes

Route B: Legacy Method (Restricted)

No

Action: Switch to Phenyl-Hexyl Phase
(Exploit pi-pi interactions)

Action: Change Organic Modifier
Switch ACN -> MeOH:ACN (1:1)

Result: Resolution (Rs) > 2.0
Impurity elutes before API

Result: Partial Separation?

If Rs < 1.5

Action: Adjust pH > pKa (approx 5.5)
(Ionize Tetrazole)

Optimized

Click to download full resolution via product page
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Caption: Decision tree for selecting the appropriate resolution strategy based on method

flexibility and column chemistry.

Frequently Asked Questions (FAQs)
Q1: I see a peak shoulder on Irbesartan using my USP method. Is this Impurity 15? A: It is

possible, but do not assume. The USP method (often C18) is prone to co-elution. To confirm:

Peak Purity Check: Use a PDA detector to check spectral homogeneity across the peak.

Mass Spec Confirmation: Impurity 15 (Azido) has a mass of 277.3 Da (M+H 278.3).[1][2]

Irbesartan is 428.5 Da.[2] The mass difference is significant.[2] If you see m/z 278 co-eluting

with m/z 429, you have confirmed the issue.

Q2: Is Impurity 15 stable in solution? A: Azido impurities can be light-sensitive and thermally

unstable.[1][2]

Best Practice: Prepare standards in amber glassware.

Injector Temp: Keep the autosampler at 4°C-10°C. Avoid leaving the standard at room

temperature for >24 hours, as degradation can lead to false negatives (disappearance of the

peak).[1]

Q3: Can I use a C8 column instead of C18 to separate them? A: Likely not. C8 and C18 share

the same alkane interaction mechanism. While C8 has less retention overall, it does not offer

the selectivity change required to separate the Azido-Tetrazole from the Spiro-Tetrazole.[1][2]

You need the Phenyl chemistry (or a Pentafluorophenyl - PFP column) to drive orthogonal

separation.[1][2]

Q4: What are the detection limits (LOD) required for this impurity? A: Because it is a mutagenic

impurity (class 2 or 3 cohort of concern depending on assessment), limits are often very low

(TTC based).[1] You typically need an LOQ of 0.5 - 1.0 ppm relative to the API.[1][2]

Note: UV detection at 220 nm may struggle at these levels due to baseline noise. LC-MS/MS

is the industry standard for quantifying Impurity 15 at ppm levels.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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